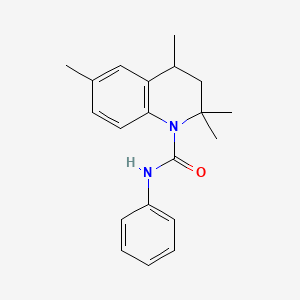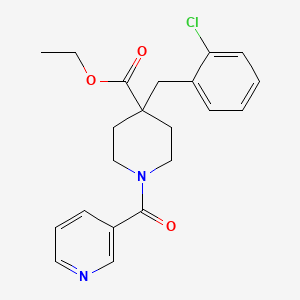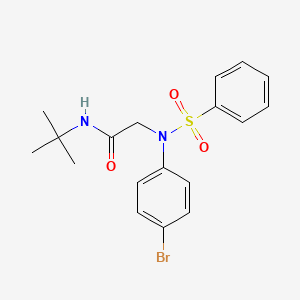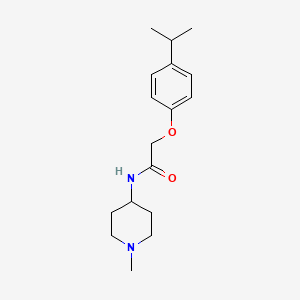
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TMQ or Antioxidant TMQ, is a synthetic antioxidant that is widely used in various industrial applications. TMQ is a member of the quinoline family and has a unique structure that makes it an effective antioxidant.
Wirkmechanismus
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits lipid peroxidation, which is a major cause of cellular damage. 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic rats. 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized. Additionally, 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is relatively inexpensive compared to other antioxidants. However, 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide can interfere with some assays, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. One direction is to investigate the potential use of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide in the treatment of cancer. 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the use of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the use of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other antioxidants to enhance its efficacy.
Synthesemethoden
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is synthesized by reacting 2,4,6-trimethylphenol with aniline in the presence of a catalyst, followed by the addition of maleic anhydride. The resulting product is then reduced to yield 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide. The synthesis of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent DNA damage in various cell types. 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been investigated for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used as a stabilizer in rubber and polymer industries.
Eigenschaften
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)



![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)
